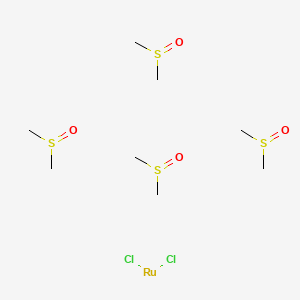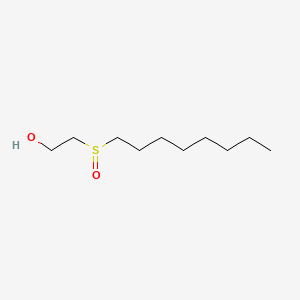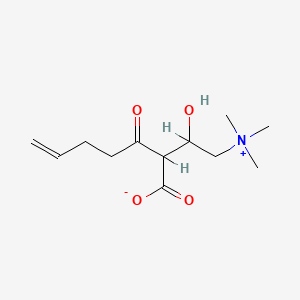
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-xylulosonic acid is an oxo carboxylic acid. It is a conjugate acid of a 2-dehydro-D-xylonate.
科学的研究の応用
Renewable Production of Chemical Intermediates
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid has applications in the renewable production of chemical intermediates. Research by Dhande, Xiong, and Zhang (2012) demonstrated the use of synthetic metabolic pathways in Escherichia coli for producing chemicals like valeric acid directly from glucose. This approach offers a renewable alternative to commercial processes reliant on non-renewable petroleum-based feedstock, with applications in plasticizers, lubricants, and pharmaceuticals (Dhande, Xiong, & Zhang, 2012).
Biochemical Synthesis of Keto Acids
Luo, Yu, Zeng, and Zhou (2021) reviewed the biochemical synthesis of keto acids, including (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid, emphasizing their wide applications in pharmaceuticals, cosmetics, food, and chemical synthesis. They compared chemical and biochemical synthesis routes, highlighting the advantages of microbial metabolic engineering for producing these compounds from renewable carbohydrates (Luo, Yu, Zeng, & Zhou, 2021).
Catalytic Pyrolysis for Biofuel Production
Kulyk et al. (2017) investigated the thermal decomposition of valeric acid on various nanoscale oxides, relevant to the transformation of (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid. This study is significant for developing efficient catalytic pyrolysis techniques for converting valeric acid into biofuels and chemicals on an industrial scale (Kulyk et al., 2017).
Catalytic Behaviour in Ketonization
Zaytseva et al. (2013) explored the catalytic behaviour of various catalysts in the ketonization of valeric acid, which can be obtained from lignocellulosic biomass conversion. This research is relevant to the applications of (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid in sustainable chemical processes (Zaytseva et al., 2013).
特性
製品名 |
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid |
|---|---|
分子式 |
C5H8O6 |
分子量 |
164.11 g/mol |
IUPAC名 |
(3S,4R)-3,4,5-trihydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h2-3,6-8H,1H2,(H,10,11)/t2-,3+/m1/s1 |
InChIキー |
NKOHBIIOWAKHMF-GBXIJSLDSA-N |
異性体SMILES |
C([C@H]([C@@H](C(=O)C(=O)O)O)O)O |
SMILES |
C(C(C(C(=O)C(=O)O)O)O)O |
正規SMILES |
C(C(C(C(=O)C(=O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



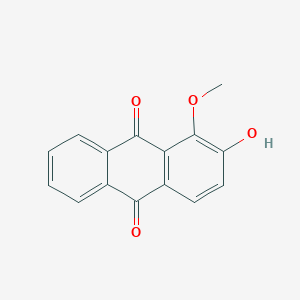
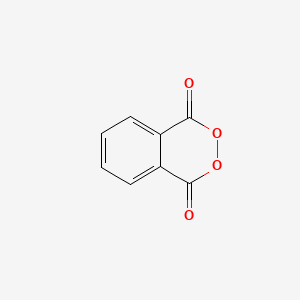



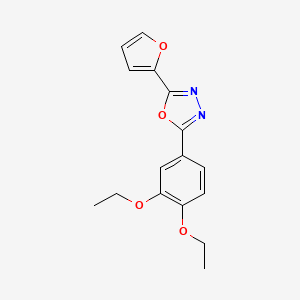
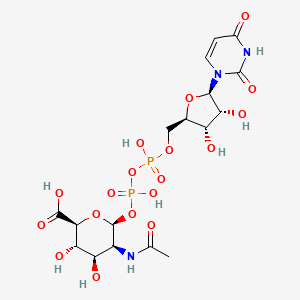
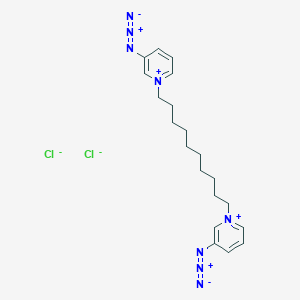

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

